Distannoxane, hexaphenyl-
Overview
Description
Distannoxane, hexaphenyl- is a chemical compound with the IUPAC name 1,1,1,3,3,3-hexaphenyldistannoxane . It has a molecular weight of 716.05 and is also known by the synonym BIS(TRIPHENYLTIN) OXIDE .
Synthesis Analysis
While specific synthesis methods for Distannoxane, hexaphenyl- were not found in the search results, distannoxanes are generally prepared by combining R2SnO and R2SnX2 . A synthetic route to a mixture of [SnBrX(C4H8Br)(C4H8NC5H5)]+ Br- (1a, X Cl; 1b X. = = Br) was designed, solving the ESI-MS ionization problem by introducing an inherently charged pyridinium group .Molecular Structure Analysis
The molecular structure of distannoxane compounds can be complex. For example, a tetranuclear distannoxane, (C 2 H 5) 8 Sn 4 O 2 (CH 3 O) 2 Cl 2, lies about a center-of-inversion; the molecule features a three-ring-staircase Sn 4 O 4 core . The oxo oxygen atoms are three-coordinate whereas the methoxy oxygen atoms are two-coordinate .Physical And Chemical Properties Analysis
Distannoxane, hexaphenyl- has a molecular formula of C36H30OSn2 and a molar mass of 716.06 . It has a melting point of 119-123 °C . The storage temperature is 28 C .Scientific Research Applications
Polymer Stabilization and Flame Retardancy
The incorporation of bis(triphenyltin) oxide into polymers enhances their durability and flame resistance. For instance:
- Polyetherimide (PEI) Modification : BTO has been added to thermoplastic polyetherimide (e.g., Ultem) to improve its resistance to atomic oxygen (AO) exposure in low Earth orbit (LEO) environments . AO erosion can degrade spacecraft materials, and BTO helps mitigate this effect.
Safety and Hazards
Mechanism of Action
Target of Action
Bis(triphenyltin) oxide, also known as Distannoxane, hexaphenyl-, is an organotin compound . Organotin compounds are known to interact with a variety of cellular components . .
Mode of Action
Organotin compounds, including Bis(triphenyltin) oxide, have been found to exhibit cytotoxic effects, anti-proliferating nature, and apoptotic-inducing nature . They are known to bind with DNA, particularly to the phosphate group . This interaction can lead to changes in the structure and function of DNA, potentially affecting gene expression and cellular functions .
Biochemical Pathways
Organotin compounds are known to play a role in lipid metabolism disorder and immunosuppression . They can also interfere with mitochondrial function, affecting oxidative phosphorylation .
Pharmacokinetics
Organotin compounds are generally known for their lipophilic character, which can increase their bioavailability .
Result of Action
The molecular and cellular effects of Bis(triphenyltin) oxide’s action are largely dependent on its interaction with DNA and its impact on cellular functions. The compound’s cytotoxic effects can lead to cell death, while its anti-proliferative nature can inhibit cell growth . Its ability to induce apoptosis can lead to programmed cell death .
Action Environment
The action, efficacy, and stability of Bis(triphenyltin) oxide can be influenced by various environmental factors. For instance, the presence of other pollutants can result in combined toxicity . The compound’s effects can also vary depending on the specific biological system and the concentration of the compound .
properties
IUPAC Name |
triphenyl(triphenylstannyloxy)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFQLVFMFDJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30OSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074485 | |
Record name | Distannoxane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triphenyltin) oxide | |
CAS RN |
1262-21-1 | |
Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(triphenyltin) oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Distannoxane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(triphenyltin) oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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